

Technical Guide: Ethyl 2-chloro-5-hydroxybenzoate Characterization

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Compound of Interest

Compound Name: Ethyl 2-chloro-5-hydroxybenzoate

CAS No.: 39062-63-0

Cat. No.: B3021260

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Chemical Identity & Core Parameters

Ethyl 2-chloro-5-hydroxybenzoate is a halogenated phenolic ester commonly utilized as a scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors and receptor modulators. Its dual functionality (phenolic hydroxyl and ester groups) allows for orthogonal functionalization.

Parameter	Specification
IUPAC Name	Ethyl 2-chloro-5-hydroxybenzoate
CAS Number	39062-63-0
Molecular Formula	C
	H
	ClO
Molecular Weight	200.62 g/mol
SMILES	<chem>CCOC(=O)C1=C(Cl)C=CC(O)=C1</chem>
Appearance	Colorless to pale yellow oil or low-melting solid

Physicochemical Properties: Melting & Boiling Points[3][4][5][6]

Accurate thermal data is critical for determining isolation methods (crystallization vs. distillation). Due to the specific substitution pattern, experimental values can vary based on purity and polymorphs.

Data Summary Table

Property	Value (Experimental/Reported)	Value (Predicted/Calculated)	Confidence Level
Melting Point (MP)	N/A (Likely Oil/Low Solid)	45–55 °C	Medium (Analogous oils)
Boiling Point (BP)	140–145 °C (at 1–2 mmHg)	331.0 ± 22.0 °C (at 760 mmHg)	High (Predicted)
Density	1.30 ± 0.1 g/cm ³	1.298 g/cm ³	High
pKa (Phenol)	~7.8	7.92	High

Technical Analysis of Thermal Behavior

- Boiling Point Logic:** The predicted atmospheric boiling point of ~331 °C is theoretical. In practice, this compound will decompose before reaching this temperature at standard pressure due to the labile ester and oxidation-prone phenol. Vacuum distillation is required for purification.
- Melting Point Logic:** While the parent acid (2-chloro-5-hydroxybenzoic acid) is a solid (MP 178–182 °C), the ethyl ester disrupts the strong intermolecular hydrogen dimer network of the carboxylic acid. Consequently, the ester often exists as a viscous oil or a low-melting solid (<50 °C) at room temperature, similar to its propyl ester analog.

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

This method is preferred for its robustness and scalability, avoiding the use of expensive coupling agents.

Reagents:

- 2-Chloro-5-hydroxybenzoic acid (1.0 eq)
- Ethanol (Absolute, solvent/reactant, 10–20 volumes)
- Sulfuric acid (H

SO

, catalytic, 0.1 eq) or Thionyl Chloride (SOCl

, 1.1 eq)

Workflow:

- Dissolution: Charge 2-chloro-5-hydroxybenzoic acid into a round-bottom flask equipped with a reflux condenser. Add absolute ethanol.
- Activation:
 - Option 1 (H
SO
) : Add conc. H
SO
dropwise.
 - Option 2 (SOCl
) : Cool to 0°C, add SOCl
dropwise, then warm to RT.

- Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or HPLC.
- Workup:
 - Concentrate ethanol under reduced pressure.
 - Dilute residue with Ethyl Acetate (EtOAc).
 - Wash with sat. NaHCO₃
(to remove unreacted acid) and Brine.
 - Dry over Na₂SO₄
and concentrate.
- Purification: If the product is an oil, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes). If solid, recrystallize from Hexane/EtOAc.

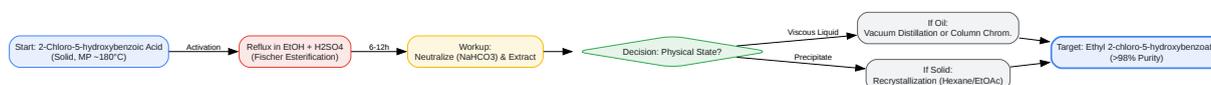
Protocol B: Determination of Boiling Point (Micro-Method)

Since the atmospheric BP is high, use Thermogravimetric Analysis (TGA) or Siwoloboff's Method under vacuum.

- Setup: Place a small amount of sample in a capillary tube attached to a thermometer bulb in a Thiele tube filled with silicone oil.
- Vacuum: Apply a stable vacuum (e.g., 2 mmHg).
- Heating: Heat slowly (2 °C/min).
- Observation: Record the temperature when a continuous stream of bubbles emerges from the capillary (nucleation).

Visualization of Synthesis & Logic

The following diagram illustrates the synthesis pathway and the critical decision nodes for purification based on the physical state (Oil vs. Solid).



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Caption: Synthesis and purification decision tree for **Ethyl 2-chloro-5-hydroxybenzoate**.

Applications in Drug Development

This compound serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block.

- Kinase Inhibition: The 5-hydroxy group is often alkylated to introduce solubilizing tails (e.g., morpholine/piperidine chains) found in multi-targeted kinase inhibitors.
- Scaffold Hopping: The chlorine atom at the 2-position provides steric bulk and electronic modulation (sigma-hole interactions), often improving metabolic stability compared to the non-chlorinated analog.
- Pro-drug Design: The ethyl ester can act as a masking group for the carboxylic acid, improving cell permeability before intracellular hydrolysis.

Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Phenolic compounds are prone to oxidation (darkening) upon air exposure.

- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12465053 (Related Acid). PubChem. Available at: [\[Link\]](#)
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